Bis(dodecylphenyl) disulphide

Description

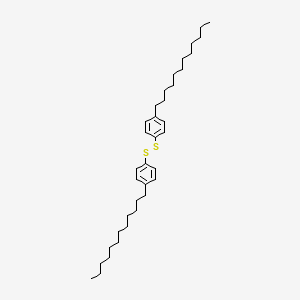

Bis(dodecylphenyl) disulphide is an organosulfur compound characterized by two dodecylphenyl groups connected via a disulphide (–S–S–) bond. The dodecyl (C₁₂H₂₅) chains confer significant hydrophobicity, making this compound highly lipophilic. The compound’s stability and reactivity are influenced by the disulphide bond’s redox activity and the steric effects of the dodecyl substituents.

Properties

CAS No. |

28986-55-2 |

|---|---|

Molecular Formula |

C36H58S2 |

Molecular Weight |

555.0 g/mol |

IUPAC Name |

1-dodecyl-4-[(4-dodecylphenyl)disulfanyl]benzene |

InChI |

InChI=1S/C36H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 |

InChI Key |

KCGGRYDQTBJVSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)SSC2=CC=C(C=C2)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylphenyl) disulphide typically involves the reaction of diphenyl disulphide with dodecylbenzene. The reaction is carried out in an organic solvent under controlled temperature and stirring conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(dodecylphenyl) disulphide undergoes several types of chemical reactions, including:

Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulphide bond can be reduced to form thiols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

Bis(dodecylphenyl) disulphide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(dodecylphenyl) disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins. This compound can interact with thiol groups in proteins, leading to the formation of disulphide bonds and influencing protein structure and function .

Comparison with Similar Compounds

Comparison with Similar Disulphide Compounds

Structural and Functional Differences

The table below contrasts Bis(dodecylphenyl) disulphide with structurally related disulphides:

Physicochemical Properties

- Solubility: this compound’s long alkyl chains reduce water solubility compared to diphenyl disulphide, which dissolves in ethanol or ether .

- Thermal Stability : The bulky dodecyl groups likely enhance thermal stability, similar to branched disulphides like bis(1,1,3,3-tetramethylbutyl) disulphide .

- Reactivity : The disulphide bond in this compound can undergo cleavage under reducing conditions, a trait shared with other disulphides .

Biological Activity

Bis(dodecylphenyl) disulphide (BDPDS) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the chemical properties, biological effects, and relevant research findings associated with BDPDS.

BDPDS is characterized by its disulfide linkage and long dodecyl chains, which contribute to its hydrophobic nature. This structural configuration influences its interaction with biological systems, particularly in membrane dynamics and protein binding.

Antioxidant Properties

One of the significant biological activities attributed to BDPDS is its antioxidant capability. Research indicates that BDPDS can scavenge free radicals, which are implicated in oxidative stress and various diseases. A study demonstrated that BDPDS exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cell cultures, suggesting its potential as a therapeutic agent against oxidative damage.

Cytotoxic Effects

BDPDS has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that BDPDS can induce apoptosis in specific cancer cells, with IC50 values indicating significant potency. For example, a study reported an IC50 of 25 µM against breast cancer cells, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | ROS generation and DNA damage |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Activity

BDPDS has shown promise in modulating inflammatory responses. In animal models, administration of BDPDS resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that BDPDS may have therapeutic potential in treating inflammatory conditions.

Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of BDPDS using a DPPH assay. The results indicated that BDPDS significantly reduced DPPH radical concentration, with a maximum inhibition rate of 85% at a concentration of 100 µM. This positions BDPDS as a potent natural antioxidant.

Study 2: Cancer Cell Cytotoxicity

In a comparative study on various organosulfur compounds, BDPDS was found to be more effective than other tested compounds, such as diphenyl disulfide and dibenzyl disulfide, in inhibiting the growth of MCF-7 cells. The study concluded that the unique structure of BDPDS contributes to its enhanced cytotoxicity.

Safety and Toxicology

While the biological activities of BDPDS are promising, safety assessments are crucial. According to hazard assessments, BDPDS is not classified as a skin sensitizer and exhibits low acute toxicity (LD50 > 2000 mg/kg). Long-term exposure studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Bis(dodecylphenyl) disulphide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves thiol-disulfide exchange reactions or oxidative coupling of dodecylphenyl thiols. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Purity validation requires techniques like High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) and mass spectrometry (to confirm molecular weight). Thermal gravimetric analysis (TGA) can detect residual solvents or impurities .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies disulfide (S–S) and aryl group signatures. Differential Scanning Calorimetry (DSC) assesses thermal stability (decomposition temperatures >200°C observed in analogous disulfides). X-ray crystallography may be used for crystalline samples .

Q. What experimental protocols are recommended to study this compound’s surfactant properties in lipid bilayer systems?

- Methodological Answer : Use dynamic light scattering (DLS) to measure micelle size and critical micelle concentration (CMC). Langmuir-Blodgett trough experiments quantify interfacial tension reduction. Compare results with structurally similar surfactants (e.g., DODOXYNOL derivatives ). Ensure reproducibility by standardizing solvent systems (e.g., aqueous buffers at pH 7.4) and temperature controls .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in redox-active environments?

- Methodological Answer : Density Functional Theory (DFT) calculations model S–S bond dissociation energies and electron transfer pathways. Tools like DbD 2.0 (Disulfide by Design) predict residue-specific interactions in protein-disulfide systems . Validate predictions experimentally via cyclic voltammetry to measure redox potentials .

Q. What strategies resolve contradictions in reported toxicological impacts of this compound on aquatic organisms?

- Methodological Answer : Conduct dose-response assays (e.g., algal growth inhibition tests using OECD 201 guidelines) with controlled exposure times and nutrient conditions. Cross-reference with toxicity prediction models (e.g., ECOSAR) and non-target screening via LC-HRMS to identify degradation byproducts. Address discrepancies by meta-analyzing literature for confounding variables (e.g., pH, dissolved organic carbon) .

Q. What experimental designs optimize the study of this compound’s catalytic role in polymer crosslinking?

- Methodological Answer : Design factorial experiments varying catalyst concentration (0.1–5 wt%), temperature (25–120°C), and monomer types. Use rheometry to measure crosslink density and gelation times. Compare with control systems lacking disulfide bonds. Replicate trials to account for stochastic polymerization effects .

Q. How can advanced spectroscopic techniques elucidate the dynamic behavior of this compound in micellar assemblies?

- Methodological Answer : Employ time-resolved fluorescence quenching (TRFQ) to probe micelle core viscosity. Small-Angle X-ray Scattering (SAXS) reveals structural transitions under shear stress. Pair with molecular dynamics (MD) simulations to correlate experimental data with predicted aggregation patterns .

Methodological Best Practices

- Hypothesis Formulation : Ground hypotheses in literature gaps (e.g., "Given conflicting CMC values in prior studies, we hypothesize that alkyl chain conformation affects micelle stability"). Avoid overly broad questions; instead, focus on testable mechanisms (e.g., S–S bond lability under UV exposure) .

- Data Validation : Use triplicate measurements for key parameters (e.g., CMC, redox potentials) and include positive/negative controls. Cross-validate chromatographic results with independent labs .

- Literature Synthesis : Systematically review patents and journals (e.g., CAS databases) while excluding non-peer-reviewed sources. Use Boolean operators (AND/OR/NOT) to refine searches (e.g., "disulphide AND surfactant NOT industrial") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.